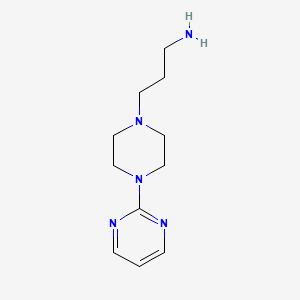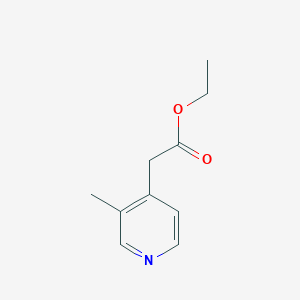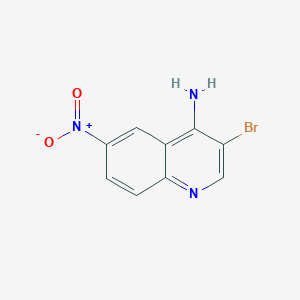
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C11H19N5 and a molecular weight of 221.3 g/mol . . It is often used in research settings to study its interactions and effects on biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine has several scientific research applications, including:
Biochemistry: The compound is employed in biochemical assays to investigate its interactions with enzymes and receptors.
Molecular Biology: It is used in molecular biology research to explore its effects on cellular processes and gene expression.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: This compound has a similar structure but with a methyl group instead of the pyrimidinyl group.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a phenyl group attached to the piperazine ring, offering different pharmacological properties
Uniqueness
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c12-3-1-6-15-7-9-16(10-8-15)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGGRWLIFPTLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443757 |
Source


|
| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57648-83-6 |
Source


|
| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)
![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)









